Ethyl N-(2,4-dinitrophenoxy)acetimidate Ethyl N-(2,4-dinitrophenoxy)acetimidate
Brand Name: Vulcanchem
CAS No.: 54322-32-6
VCID: VC3725358
InChI: InChI=1S/C10H11N3O6/c1-3-18-7(2)11-19-10-5-4-8(12(14)15)6-9(10)13(16)17/h4-6H,3H2,1-2H3/b11-7-
SMILES: CCOC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C
Molecular Formula: C10H11N3O6
Molecular Weight: 269.21 g/mol

Ethyl N-(2,4-dinitrophenoxy)acetimidate

CAS No.: 54322-32-6

Cat. No.: VC3725358

Molecular Formula: C10H11N3O6

Molecular Weight: 269.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl N-(2,4-dinitrophenoxy)acetimidate - 54322-32-6

Specification

CAS No. 54322-32-6
Molecular Formula C10H11N3O6
Molecular Weight 269.21 g/mol
IUPAC Name ethyl (1Z)-N-(2,4-dinitrophenoxy)ethanimidate
Standard InChI InChI=1S/C10H11N3O6/c1-3-18-7(2)11-19-10-5-4-8(12(14)15)6-9(10)13(16)17/h4-6H,3H2,1-2H3/b11-7-
Standard InChI Key UVBZLMGBNXCYNA-XFFZJAGNSA-N
Isomeric SMILES CCO/C(=N\OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C
SMILES CCOC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C
Canonical SMILES CCOC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

Introduction

Chemical Identity and Structure

Ethyl N-(2,4-dinitrophenoxy)acetimidate is a nitrogen-containing organic compound with multiple functional groups. It possesses an imidate structure connected to a dinitrophenoxy group, creating a molecule with unique chemical reactivity profiles.

Chemical Nomenclature and Identifiers

The compound is formally identified through various naming conventions and identification systems used in chemistry, as shown in Table 1.

Table 1: Chemical Identifiers of Ethyl N-(2,4-dinitrophenoxy)acetimidate

Identifier TypeValue
CAS Number54322-32-6
IUPAC Nameethyl (1E)-N-(2,4-dinitrophenoxy)ethanimidate
Molecular FormulaC10H11N3O6
Molecular Weight269.21 g/mol
Linear FormulaCH3C[=NOC6H3(NO2)2]OC2H5
MDL NumberMFCD00010133
InChI KeyUVBZLMGBNXCYNA-YRNVUSSQSA-N
PubChem CID9566065

The compound's IUPAC name reflects its structure with the specific (1E) designation indicating the configuration of the C=N double bond in the imidate group . This geometric isomerism is an important feature of the molecule that affects its chemical behavior and interactions.

Structural Representation

The molecular structure of Ethyl N-(2,4-dinitrophenoxy)acetimidate can be represented through various notations that chemists use to communicate structural information:

SMILES Notation: CCOC(=NOC1=C(C=C(C=C1)N+[O-])N+[O-])C

InChI: InChI=1S/C10H11N3O6/c1-3-18-7(2)11-19-10-5-4-8(12(14)15)6-9(10)13(16)17/h4-6H,3H2,1-2H3/b11-7+

The structure consists of an ethoxy group attached to a carbon atom that is double-bonded to a nitrogen. This nitrogen is connected to an oxygen atom that links to a 2,4-dinitrophenyl group. The dinitrophenyl portion contains two nitro groups at positions 2 and 4 on the benzene ring, contributing to the compound's electron-deficient aromatic system .

Physical and Chemical Properties

Ethyl N-(2,4-dinitrophenoxy)acetimidate exhibits distinctive physical and chemical properties that are critical for understanding its behavior in various applications and synthesis procedures.

Physical Properties

The compound exists as a solid at room temperature with specific physical characteristics as detailed in Table 2.

Table 2: Physical Properties of Ethyl N-(2,4-dinitrophenoxy)acetimidate

PropertyValueSource
Physical StateYellow powder, crystals, or lumps
Melting Point110-114°C (literature sources vary)
Boiling Point377.8°C at 760 mmHg
Density1.4 g/cm³
LogP3.29810

The compound's relatively high LogP value of 3.29810 indicates its lipophilic nature, suggesting limited water solubility and greater affinity for organic solvents . This property is significant for determining appropriate solvents for reactions and purification methods.

Chemical Reactivity

The chemical reactivity of Ethyl N-(2,4-dinitrophenoxy)acetimidate is primarily determined by its functional groups. The imidate group (C=N-O) is susceptible to nucleophilic attack, while the dinitrophenoxy moiety serves as a good leaving group due to the electron-withdrawing effects of the nitro groups .

The compound contains several reactive sites:

  • The imidate carbon is electrophilic and can undergo nucleophilic substitution

  • The dinitrophenoxy group can act as a leaving group in various transformations

  • The nitro groups on the aromatic ring affect the electronics of the molecule, making it more susceptible to certain types of reactions

The moisture sensitivity of this compound, as noted in the specifications, indicates that it can hydrolyze in the presence of water, which is consistent with the reactivity of imidate functional groups .

Synthesis Methods

Ethyl N-(2,4-dinitrophenoxy)acetimidate can be synthesized through various methods, though limited specific information is available in the provided search results.

Reported Synthesis Procedure

One documented synthesis method involves the reaction of precursors with potassium hydroxide in an ethanol-water mixture. The specific reaction conditions and precursors are detailed below:

Reaction Conditions:

  • Reagent: Potassium hydroxide

  • Solvent system: Ethanol-water mixture

  • Temperature: -5°C

  • Reaction time: 12 hours

  • Reported yield: 85%

This synthesis was reported in a 2022 publication by Lin, Bo; Yao, Yunfei; Huang, Yangjie; and Weng, Zhiqiang in Organic Letters (volume 24, issue 10, pages 2055-2058) .

The synthesis likely involves the formation of the imidate group through the reaction of an appropriate nitrile or amide with an alcohol in the presence of a base, followed by coupling with 2,4-dinitrophenol or a suitable derivative.

Applications and Uses

Chemical Synthesis Applications

Ethyl N-(2,4-dinitrophenoxy)acetimidate is primarily used as a reagent or intermediate in chemical synthesis studies . Its specific applications include:

  • Acting as an electrophilic reagent in various transformations due to its imidate functionality

  • Serving as a building block for more complex molecules in organic synthesis

  • Potentially functioning as an activated intermediate for introducing acetimidate groups into other molecules

The 2,4-dinitrophenoxy group's excellent leaving group properties make this compound particularly useful in certain types of substitution reactions. The reactive nature of the imidate group allows it to participate in various transformations including additions, substitutions, and rearrangements.

Research Applications

CategoryInformationSource
GHS PictogramGHS07
Signal WordWarning
Hazard StatementsH315 - Causes skin irritation
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation
Precautionary StatementsP261 - Avoid breathing dust/fume/gas/mist/vapors/spray
P264 - Wash hands thoroughly after handling
P271 - Use only outdoors or in a well-ventilated area
P280 - Wear protective gloves/protective clothing/eye protection/face protection
P302+P352 - IF ON SKIN: Wash with plenty of water
P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Hazard ClassificationsEye Irritant Category 2
Skin Irritant Category 2
Specific Target Organ Toxicity - Single Exposure Category 3
Target OrgansRespiratory system
Storage Class11 - Combustible Solids
Water Hazard Class (Germany)WGK 3 (Severe hazard to waters)

Recommended Personal Protective Equipment

When handling Ethyl N-(2,4-dinitrophenoxy)acetimidate, the following personal protective equipment (PPE) is recommended:

  • Dust mask type N95 (US)

  • Eye shields

  • Appropriate gloves

SupplierProduct SpecificationPackage SizesSource
Thermo Scientific (formerly Alfa Aesar)98+%1g, 5g, 25g
Sigma-Aldrich99%Not specified
Various suppliers (per ChemicalBook)Not specifiedStarting from 1g

Pricing information from the limited data available suggests approximate costs of $40-50 USD per gram, though prices likely vary based on quantity, purity, and supplier .

Product Specifications

Commercial products typically specify:

  • Minimum purity (usually ≥98%)

  • Physical appearance

  • Melting point range as a quality control parameter

  • Sensitivity information (e.g., moisture sensitive)

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